![molecular formula C17H24O4 B5726203 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid](/img/structure/B5726203.png)
3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid, also known as TBE-5, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. TBE-5 belongs to the family of dicarboxylic acids and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species. 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid also activates the Nrf2 pathway, which is involved in the regulation of cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects:
3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid also enhances the expression of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid is also relatively safe and has low toxicity. However, the limitations of 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid include its limited solubility in aqueous solutions and its potential interactions with other compounds.
Orientations Futures
There are several future directions for the study of 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid. Further research is needed to fully understand the mechanism of action of 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid and its potential therapeutic applications. The development of new formulations and delivery systems for 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid could also improve its effectiveness and bioavailability. Additionally, the study of 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid in animal models and clinical trials could provide valuable insights into its safety and efficacy.
Méthodes De Synthèse
3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid is synthesized through a multi-step process that involves the reaction of 4-tert-butylphenylacetic acid with ethyl acetoacetate, followed by hydrolysis and decarboxylation. The final product is obtained through recrystallization. The synthesis method of 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective properties. 3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer and diabetes.
Propriétés
IUPAC Name |
3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-17(2,3)14-8-6-12(7-9-14)4-5-13(10-15(18)19)11-16(20)21/h6-9,13H,4-5,10-11H2,1-3H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZSEJVMEZNGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Tert-butylphenyl)ethyl]pentanedioic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

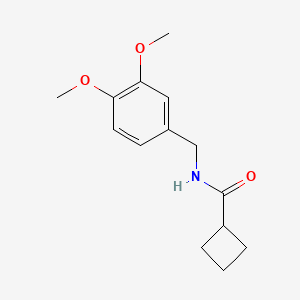
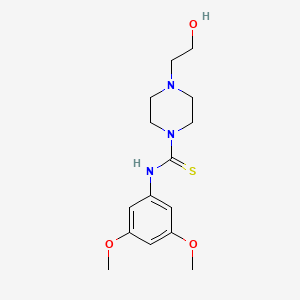

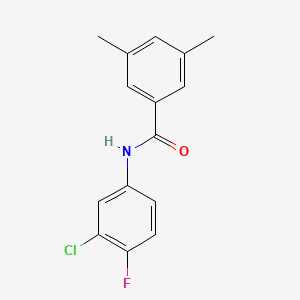
![methyl 4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5726161.png)
![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5726175.png)
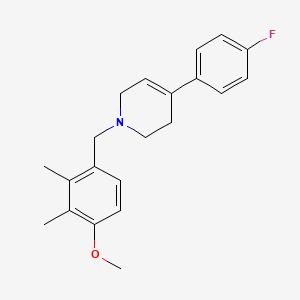
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B5726191.png)
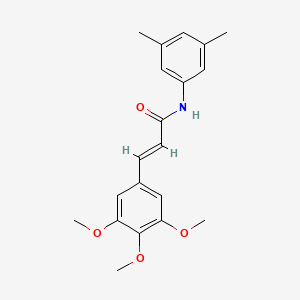
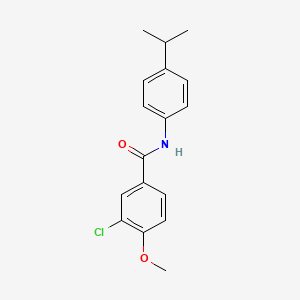
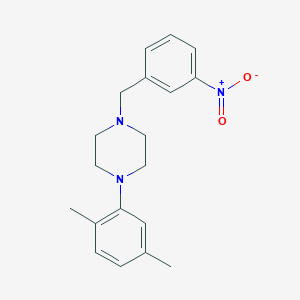
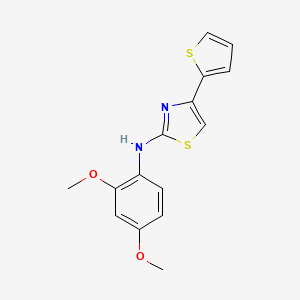

![1-[(2,6-dichlorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5726234.png)